molecular formula C17H15ClN4O B11190236 N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B11190236
M. Wt: 326.8 g/mol
InChI Key: YBLHJVMLMZQASC-UHFFFAOYSA-N
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Description

“N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, a phenyl group, and a chlorobenzyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.

    Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group can be attached through a nucleophilic substitution reaction with a chlorobenzyl halide.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chlorobenzyl groups.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include enzymes involved in cell signaling, DNA replication, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

“N-(3-chlorobenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C17H15ClN4O/c18-14-8-4-5-12(9-14)11-19-16(23)10-15-20-17(22-21-15)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,23)(H,20,21,22)

InChI Key

YBLHJVMLMZQASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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